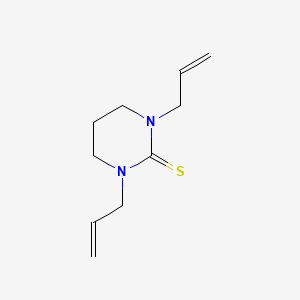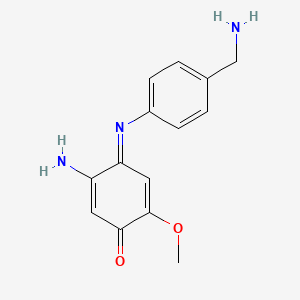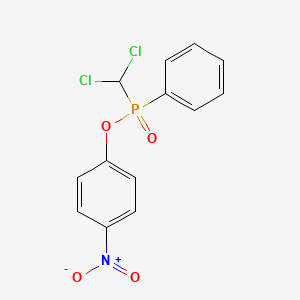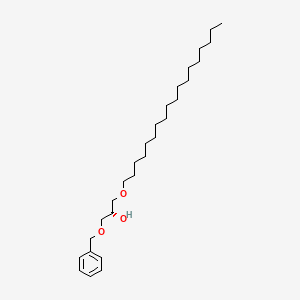
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is a complex organic compound with a unique structure that includes both long-chain alkyl and aromatic ether groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- typically involves the reaction of 2-propanol with octadecyloxy and phenylmethoxy groups under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the correct stereochemistry of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its aromatic ether group may interact with specific proteins or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propanol, 1-(octadecyloxy)-: Lacks the phenylmethoxy group, resulting in different chemical properties and applications.
2-Propanol, 1-(phenylmethoxy)-: Lacks the octadecyloxy group, affecting its amphiphilic nature and interactions with biological membranes.
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, ®-: The ®-enantiomer of the compound, which may have different biological activities and interactions compared to the (S)-enantiomer.
Uniqueness
2-Propanol, 1-(octadecyloxy)-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of long-chain alkyl and aromatic ether groups, as well as its stereochemistry. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
83526-57-2 |
|---|---|
Molekularformel |
C28H50O3 |
Molekulargewicht |
434.7 g/mol |
IUPAC-Name |
(2S)-1-octadecoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-25-28(29)26-31-24-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 |
InChI-Schlüssel |
RURLGCJHIQXITB-NDEPHWFRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@@H](COCC1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(2-iodophenyl)methyl]-](/img/structure/B14429599.png)

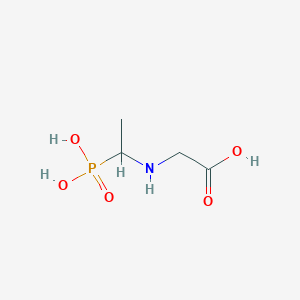
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
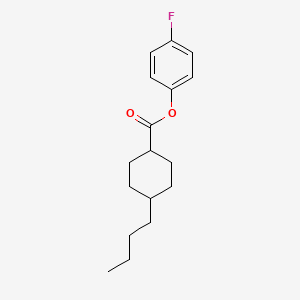

![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
